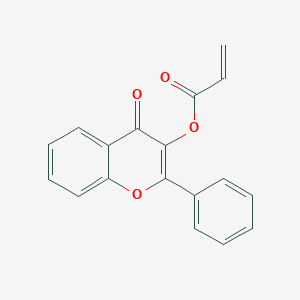
3-Acryloyloxy flavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acryloyloxy flavone: is a synthetic derivative of flavone, a class of flavonoids known for their diverse biological activities. Flavonoids are polyphenolic compounds found in various fruits, vegetables, and grains, and they are known for their antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acryloyloxy flavone typically involves the acylation of flavone with acryloyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acryloyloxy flavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.
Substitution: The acryloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Aplicaciones Científicas De Investigación
Chemistry: 3-Acryloyloxy flavone is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It is also investigated for its ability to modulate various biological pathways .
Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It is being explored for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its ability to undergo polymerization reactions. It is also utilized in the development of new materials with enhanced properties .
Mecanismo De Acción
The mechanism of action of 3-Acryloyloxy flavone involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels. Additionally, it modulates signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathway .
Comparación Con Compuestos Similares
Flavone: The parent compound, known for its antioxidant and anti-inflammatory properties.
3-Hydroxyflavone: A hydroxylated derivative with enhanced antioxidant activity.
3-Methoxyflavone: A methoxylated derivative with potential anticancer properties.
Uniqueness: This functional group also allows for further modifications, making it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H12O4 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(4-oxo-2-phenylchromen-3-yl) prop-2-enoate |
InChI |
InChI=1S/C18H12O4/c1-2-15(19)22-18-16(20)13-10-6-7-11-14(13)21-17(18)12-8-4-3-5-9-12/h2-11H,1H2 |
Clave InChI |
HJZAMGOUMHMUOQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


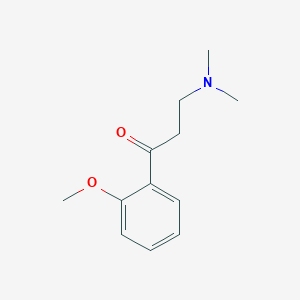
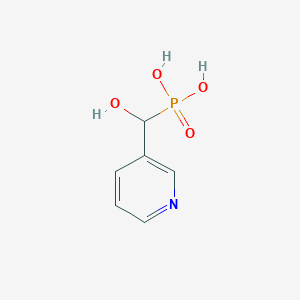
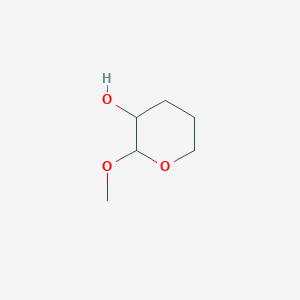
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
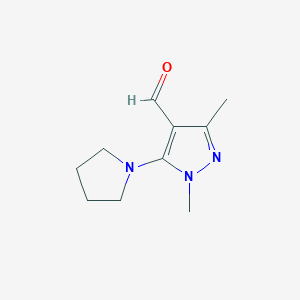

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
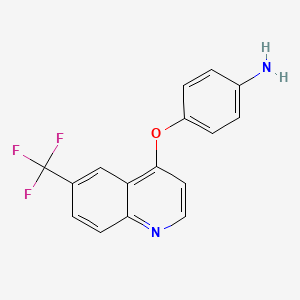
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

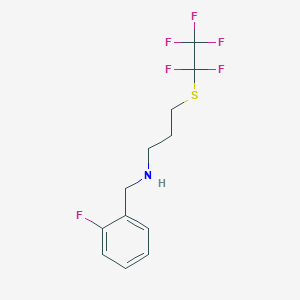
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

